molecular formula C7H10N2O2S B3389208 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid CAS No. 919467-05-3

3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid

Cat. No. B3389208
Key on ui cas rn: 919467-05-3
M. Wt: 186.23 g/mol
InChI Key: JKKIPPPFLUDUCK-UHFFFAOYSA-N
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Patent
US08470861B2

Procedure details

3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid 28a was prepared as described for 5-(1-methyl-1H-imidazol-2-ylthio)pentanoic acid (Tweit, et al. (1973) J. Med. Chem. 16:1161), except that 3-bromopropanoic acid was used as the starting material. 1H NMR (400 MHz, CDCl3): 2.62-2.65 (t, 2H, J=6.4 Hz), 3.13-3.16 (t, 2H, J=6.4 Hz), 3.73 (s, 3H), 7.34-7.35 (d, 1H, J=2.1 Hz), 7.38-7.39 (d, 1H, J=2.1 Hz), 11 (br s, 1H). MS (ESI): 187 [M+H]+.
Name
5-(1-methyl-1H-imidazol-2-ylthio)pentanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[S:7]CCCCC(O)=O.Br[CH2:16][CH2:17][C:18]([OH:20])=[O:19]>>[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[S:7][CH2:16][CH2:17][C:18]([OH:20])=[O:19]

Inputs

Step One
Name
5-(1-methyl-1H-imidazol-2-ylthio)pentanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=NC=C1)SCCCCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC=C1)SCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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